molecular formula C19H27NO5S B2914726 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1396685-27-0

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Numéro de catalogue: B2914726
Numéro CAS: 1396685-27-0
Poids moléculaire: 381.49
Clé InChI: NYZNXFOBPMZDHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a spirocyclic compound featuring a unique 6,8-dioxa-2-azaspiro[3.5]nonane core. The molecule contains a 4-(isopropylsulfonyl)phenyl substituent, which confers distinct electronic and steric properties due to the sulfonyl group's strong electron-withdrawing nature and the isopropyl moiety’s hydrophobicity.

Propriétés

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5S/c1-14(2)26(22,23)16-7-5-15(6-8-16)9-17(21)20-10-19(11-20)12-24-18(3,4)25-13-19/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNXFOBPMZDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound with potential therapeutic applications. Its unique spirocyclic structure may influence its biological activity, particularly in oncology and metabolic disorders. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action.

The compound's molecular formula is C17H23NO3SC_{17}H_{23}NO_3S, with a molecular weight of 321.4 g/mol. Its structure features a spirocyclic core that may interact with various biological targets.

PropertyValue
Molecular FormulaC17H23NO3S
Molecular Weight321.4 g/mol
CAS Number1396888-94-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as a covalent inhibitor of the KRAS G12C mutant protein, which is implicated in various cancers.

Case Study: KRAS G12C Inhibition

A study demonstrated that derivatives of the compound effectively inhibited KRAS G12C, a known driver of oncogenic transformations in non-small cell lung cancer (NSCLC). The compound binds within the switch-II pocket of the KRAS protein, leading to reduced cell proliferation in tumor models.

  • In vitro Studies : The compound showed significant inhibitory activity against KRAS G12C in cell lines.
  • In vivo Studies : In xenograft mouse models, subcutaneous administration resulted in a dose-dependent reduction in tumor size, indicating its potential as an antitumor agent .

Biological Activity

The compound exhibits several biological activities:

  • Antitumor Activity : Demonstrated efficacy against various cancer cell lines, particularly those harboring KRAS mutations.
  • Metabolic Effects : Potential modulation of metabolic pathways related to glucose metabolism has been suggested in preliminary studies.

Synthesis and Derivatives

The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone involves several steps starting from simpler precursors. Key synthetic routes include:

  • Formation of the spirocyclic core.
  • Introduction of the phenylpropanone moiety using selective reactions.

Comparative Analysis with Related Compounds

Similar compounds such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have shown comparable biological activities, particularly against KRAS mutations. The unique structural features of our compound may provide distinct advantages in selectivity and potency.

Compound NameActivity TypeReference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C Inhibitor
7-Azaspiro[3.5]nonane derivativesGPR119 Agonists

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related spirocyclic and aryl-substituted derivatives. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone (Target) Not Provided C₁₉H₂₇NO₅S* ~397.5 (calc.) 4-(isopropylsulfonyl)phenyl No direct data; inferred receptor affinity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone 1396888-87-1 C₁₆H₂₀FNO₃S 325.4 4-fluorophenylthio No reported activity; structural analogue
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone 1351633-40-3 C₁₇H₂₃NO₃ 289.4 m-tolyl (methylphenyl) Undocumented pharmacological profile
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Not Provided C₁₃H₁₅NO₂ 217.3 Phenyl High-purity research use; safety data pending

*Calculated based on the molecular formula derived from IUPAC name.

Functional and Pharmacological Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-(isopropylsulfonyl)phenyl group contrasts with the electron-donating methyl group in the m-tolyl derivative and the sulfur-containing 4-fluorophenylthio group in CAS 1396888-87-1 . Sulfonyl groups enhance metabolic stability and binding affinity in receptor interactions compared to thioethers or alkyl substituents.
  • Safety and Handling: While the target compound lacks explicit hazard data, structural parallels to 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one suggest adherence to stringent safety protocols (e.g., PPE, ventilation) during handling .

Limitations in Available Data

  • Pharmacological profiles for most analogues remain undocumented, restricting direct efficacy or toxicity comparisons.
  • Physical properties (e.g., solubility, melting point) are unavailable for the target compound, though molecular weight and substituent hydrophobicity suggest moderate lipophilicity.

Q & A

Q. What strategies validate target engagement in cellular models?

  • Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended protein target. Combine with siRNA knockdown to correlate target reduction with loss of compound activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.